Laminaribiose octaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

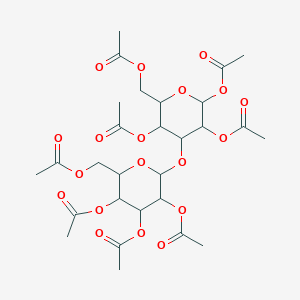

[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUPCAOOLXBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Laminaribiose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a molecule of significant interest in the pharmaceutical and agricultural sectors.[1] Its peracetylated form, laminaribiose octaacetate, serves as a key intermediate in the synthesis of various bioactive compounds and as a valuable tool in glycobiology research. A definitive understanding of its three-dimensional structure is paramount for its application and further development. This in-depth technical guide provides a comprehensive walkthrough of the methodologies employed in the complete structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide is designed to not only present the protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Importance of Structural Precision

In the realm of drug development and glycobiology, the precise three-dimensional arrangement of atoms within a molecule dictates its function. For this compound, an unambiguous structural determination is the bedrock upon which its biological activity, reactivity, and potential applications are understood. This guide will navigate the synergistic application of modern analytical techniques to achieve an unassailable structural assignment.

The Elucidation Pathway: A Multi-pronged Approach

The structure elucidation of this compound is a multi-step, synergistic process. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive and validated molecular structure.

Figure 1: The synergistic workflow for the structure elucidation of this compound.

Sample Preparation and Origin: The Foundation of Quality Data

A high-quality, pure sample is the prerequisite for reliable and reproducible analytical data. This compound is typically synthesized from laminaribiose, which can be obtained through various methods, including enzymatic synthesis or chemical degradation of polysaccharides.[1]

Synthesis of this compound: A Protocol

A common method for the peracetylation of laminaribiose involves the use of acetic anhydride in the presence of a catalyst.

Experimental Protocol:

-

Dissolution: Dissolve laminaribiose in a suitable solvent, such as pyridine.

-

Acetylation: Add an excess of acetic anhydride to the solution. The reaction is often catalyzed by a small amount of a Lewis acid or a base.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by the slow addition of water or ice. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, crystalline this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

¹H and ¹³C NMR: The Initial Fingerprint

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons. Key features to expect in the ¹H NMR spectrum of this compound are signals corresponding to the anomeric protons, the ring protons, and the methyl protons of the acetate groups.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group (e.g., anomeric carbons, ring carbons, carbonyl carbons of the acetate groups).

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of carbohydrates.

Figure 2: Workflow for the complete assignment of NMR spectra of this compound.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings within each glucose ring.

-

HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

-

HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range correlations (2-3 bonds) between protons and carbons. This is critical for identifying the glycosidic linkage.

Data Interpretation:

-

COSY: Trace the spin systems of each glucose ring starting from the anomeric proton.

-

HSQC: Assign the carbon signals for all protonated carbons based on the established proton assignments.

-

HMBC: The key correlation for determining the glycosidic linkage will be a cross-peak between the anomeric proton of one glucose unit and the C3 carbon of the other glucose unit.

| Experiment | Information Gained | Application to this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identify anomeric protons, ring protons, and acetate methyls. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identify anomeric carbons, ring carbons, and carbonyl carbons. |

| COSY | Correlation between J-coupled protons. | Establish the proton connectivity within each glucose ring. |

| HSQC | Correlation between protons and their directly attached carbons. | Assign the carbon signals of all CH and CH₂ groups. |

| HMBC | Correlation between protons and carbons over 2-3 bonds. | Confirm the β-1,3 glycosidic linkage and assign quaternary carbons. |

Mass Spectrometry: Confirming the Composition

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

-

Mass Analysis (MS): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺).

-

Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

-

Molecular Ion: The m/z of the molecular ion should correspond to the calculated mass of the molecular formula of this compound (C₂₈H₃₈O₁₉).

-

Fragmentation Pattern: The fragmentation of acetylated disaccharides typically involves cleavage of the glycosidic bond and losses of acetate groups. The observed fragment ions can be used to confirm the disaccharide nature of the molecule.[3][4][5]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.

A study published in Acta Crystallographica Section B reports the crystal and molecular structure of this compound.[2] The key findings from this study provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Key Crystallographic Findings for this compound: [2]

-

Crystal System: Monoclinic

-

Space Group: P2₁

-

Conformation: Both D-glucose residues adopt the ⁴C₁ pyranose conformation.

-

Glycosidic Linkage: The two glucose units are linked by a β-(1→3) glycosidic bond.

-

Conformational Angles: The conformational angles (Φ and Ψ) at the glycosidic linkage were determined to be -81.1° and 134.8°, respectively.

Experimental Protocol for X-ray Crystallography (General Overview):

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an ethanolic solution.[2]

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion: A Validated and Comprehensive Structural Assignment

The structure elucidation of this compound is a prime example of the power of a multi-technique approach in modern chemical analysis. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a self-validating system where each technique corroborates the findings of the others. The initial hypothesis of the molecular structure from NMR and MS is unequivocally confirmed by the definitive three-dimensional structure obtained from X-ray crystallography. This rigorous and comprehensive approach ensures the scientific integrity of the structural assignment, providing a solid foundation for researchers, scientists, and drug development professionals working with this important carbohydrate derivative.

References

-

Fragmentation of O-acetylated dissacharide tripeptides by MS-MS. A, localization of the O-acetyl group on MurNAc. ResearchGate. Available at: [Link]

-

Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Lebrilla, C. B. Accounts of Chemical Research. Available at: [Link]

-

Crystal and Molecular Structure of Laminarabiose Octaacetate, C28H38O19. Pérez, S., & Brisse, F. (1985). Acta Crystallographica Section B: Structural Science, 41(4), 262-267. Available at: [Link]

-

How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. Jamois, F., et al. (2008). Open Glycoscience, 1, 19-25. Available at: [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Hofstetter, M. K., et al. (2019). Analytical Chemistry, 91(15), 9897-9904. Available at: [Link]

-

Bienzymatic synthesis of laminaribiose from sucrose and glucose with... ResearchGate. Available at: [Link]

-

Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Available at: [Link]

-

Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. ACS Publications. Available at: [Link]

-

(PDF) How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. ResearchGate. Available at: [Link]

-

The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. PubMed. Available at: [Link]

-

High resolution 1H NMR structural studies of sucrose octaacetate in supercritical carbon dioxide. PubMed. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Sequential 1H and 13C resonance assignments for an octa- and decasaccharide of the N-acetyllactosamine type by multiple-step relayed correlation and heteronuclear correlation nuclear magnetic resonance. PubMed. Available at: [Link]

-

Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. Available at: [Link]

-

Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. OUCI. Available at: [Link]

-

Laminaribiose production from IA‐treated maltodextrin and glucose under... ResearchGate. Available at: [Link]

-

Crystalization and preliminary X-ray crystallographic analysis of the laminarinase endo-beta-1,3-glucanase from Pyrococcus furiosus. PubMed. Available at: [Link]

-

X-ray crystallographic native sulfur SAD structure determination of laminarinase Lam16A from Phanerochaete chrysosporium. PubMed. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Crystal structures of Aspergillus oryzae exo-β-(1,3)-glucanase reveal insights into oligosaccharide binding, recognition, and hydrolysis. PubMed. Available at: [Link]

-

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

-

Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). PMC - NIH. Available at: [Link]

Sources

- 1. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

What is the molecular weight of Laminaribiose octaacetate?

Abstract: This technical guide provides a comprehensive overview of Laminaribiose Octaacetate, a critical tool in glycobiology and biochemical research. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers in-depth, field-proven methodologies for its synthesis, characterization, and application. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this acetylated disaccharide for their work in studying glycosylation processes, developing carbohydrate-based therapeutics, and other advanced applications.

Introduction: The Role of Protected Carbohydrates in Research

In the intricate field of glycobiology, understanding the synthesis and degradation of glycoproteins and other glycoconjugates is paramount.[1] Unprotected carbohydrates possess numerous reactive hydroxyl groups, making regioselective chemical manipulation challenging. Acetylation, the process of introducing acetyl functional groups, serves as a crucial strategy to "protect" these hydroxyls, thereby directing reactions to specific sites and enhancing solubility in organic solvents for analysis and further modification.

This compound is the fully acetylated form of laminaribiose, a disaccharide composed of two glucose units linked by a β(1→3)-glycosidic bond.[2] Its primary utility lies in its role as a well-defined, stable building block or substrate for studying enzymes involved in β-glucan metabolism and for the synthesis of more complex carbohydrate structures.[1] This guide elucidates the essential technical details of this compound, from its molecular basis to its practical application in the laboratory.

Core Physicochemical Properties

A precise understanding of a compound's molecular characteristics is the foundation of all subsequent experimental work. This compound is a well-characterized molecule, with its key properties summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 678.59 g/mol | [1][3] |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][3][4] |

| IUPAC Name | Varies by anomer (e.g., 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranose) | [1] |

| Common Synonyms | β-Laminaribiose octaacetate; 3-O-(β-D-Glucopyranosyl)-D-glucopyranose octaacetate | [1] |

| CAS Numbers | 22551-65-1 (β-anomer); 51157-42-7 (α-anomer) | [1][3][4][5][6] |

| Appearance | White to light yellow amorphous solid | [7] |

Note on Isomerism: The existence of multiple CAS numbers highlights the presence of anomers, which are isomers differing in configuration at the hemiacetal carbon (C1) of the reducing glucose unit. The specific anomer can influence reaction kinetics and enzymatic recognition. Commercially available this compound may consist of a single anomer or a mixture.

Chemical Structure

The structure of this compound consists of two peracetylated glucose units. The diagram below illustrates the β(1→3) linkage that defines it as a derivative of laminaribiose.

Caption: Chemical structure of this compound.

Synthesis and Characterization Workflow

The preparation of high-purity this compound is a multi-step process that begins with a natural polysaccharide, followed by enzymatic degradation and chemical modification. This workflow ensures a high yield of the desired disaccharide, which is then peracetylated.

Caption: Experimental workflow for synthesis and characterization.

Experimental Protocol: Synthesis

The following protocols are based on established methodologies for the degradation of curdlan and the acetylation of carbohydrates.

Protocol 3.1.1: Enzymatic Preparation of Laminaribiose from Curdlan

Causality: Curdlan is an ideal starting material as it is a homopolymer of β(1→3)-linked glucose units.[8] Specific β-1,3-glucanase enzymes can cleave these bonds to yield a mixture of glucose and the target disaccharide, laminaribiose.[9] Subsequent fermentation with yeast selectively removes the unwanted glucose, which is readily metabolized, leaving the laminaribiose intact.[9]

-

Hydrolysis: Suspend 100g of curdlan powder in a suitable buffer (e.g., sodium acetate, pH 5.0).

-

Introduce a β-1,3-glucanase system (e.g., from Streptomyces sp.) and incubate at the optimal temperature (e.g., 40-50°C) with stirring for 24-48 hours.[9]

-

Monitor the reaction via Thin Layer Chromatography (TLC) until maximum laminaribiose yield is achieved.

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme. Centrifuge to remove insoluble material.

-

Fermentation: Adjust the pH of the supernatant to ~6.0 and add a culture of Saccharomyces cerevisiae. Incubate for 12-24 hours to allow for the consumption of glucose.

-

Purification: Remove yeast cells by centrifugation. The resulting supernatant is a purified solution of laminaribiose. Concentrate the solution under reduced pressure and crystallize from ethanol to obtain solid laminaribiose.

Protocol 3.1.2: Peracetylation of Laminaribiose

Causality: Acetylation is typically performed using an excess of an acetylating agent, like acetic anhydride, with a base catalyst such as pyridine. Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct, driving the reaction to completion to ensure all eight hydroxyl groups are acetylated.

-

Reaction Setup: In a fume hood, dissolve 10g of dry laminaribiose in 100 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Acetylation: Slowly add 80 mL of acetic anhydride to the cooled solution. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching: Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting syrup by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound as a white solid.

Experimental Protocol: Characterization

Trustworthiness: A robust characterization strategy is essential to validate the identity, structure, and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the detailed covalent structure and stereochemistry, while Mass Spectrometry (MS) provides an exact molecular weight.

Protocol 3.2.1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).[11]

-

Data Analysis:

-

¹H NMR: Expect complex multiplets in the 3.5-5.5 ppm region corresponding to the ring protons. The signals from the acetyl methyl groups will appear as sharp singlets around 2.0-2.2 ppm. Integration of the acetyl proton signals relative to the ring proton signals should yield a ratio consistent with eight acetyl groups.

-

¹³C NMR: The spectrum will show signals for the anomeric carbons (~90-100 ppm), ring carbons (~60-80 ppm), and acetyl carbons (methyls ~20 ppm, carbonyls ~170 ppm).[11] The chemical shifts provide detailed information about the substitution pattern.

-

Protocol 3.2.2: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: In positive ion mode, expect to observe the sodiated adduct [M+Na]⁺ at an m/z corresponding to 678.59 + 22.99 = 701.58. High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition (C₂₈H₃₈O₁₉) with high accuracy.[12]

Applications in Research and Development

This compound is not an end-product but a versatile intermediate and research tool. Its acetylated nature makes it suitable for use in organic-phase synthesis and as a protected precursor for creating more complex glycans.

-

Enzyme Substrate Studies: It can be used in studies of glycosylation and the synthesis/degradation of glycoproteins and other glycoconjugates.[1] After deacetylation in situ or enzymatically, the resulting laminaribiose can serve as a substrate to probe the activity and specificity of β-1,3-glucanases.

-

Synthesis of Glycoconjugates: As a protected disaccharide, it serves as a building block (glycosyl donor or acceptor) in the chemical synthesis of oligosaccharides, glycolipids, and glycoproteins. This is crucial for developing synthetic carbohydrate-based vaccines and therapeutics.

-

Prebiotic and Pharmaceutical Research: The parent compound, laminaribiose, is investigated as a potential prebiotic.[13] The acetylated form is essential for creating derivatives and prodrugs for pharmacological studies, where modified bioavailability or targeting is desired.

Storage and Handling

-

Storage: this compound should be stored in a cool, dry place, away from moisture. For long-term storage, temperatures of -20°C are recommended to prevent degradation.[6]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood, especially when using solvents like pyridine and dichloromethane during synthesis.

Conclusion

This compound, with a definitive molecular weight of 678.59 g/mol , is more than just a chemical compound; it is an enabling tool for advanced research in life sciences. Its synthesis from the natural polymer curdlan provides a reliable source, and its protected nature allows for precise chemical manipulations that are fundamental to unraveling the complexities of the glycome. The robust protocols for its synthesis and characterization outlined in this guide provide a self-validating framework for its use in demanding scientific applications.

References

-

Title: Therapeutic and Industrial Applications of Curdlan With Overview on Its Recent Patents Source: Frontiers in Nutrition URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: Enzymatic Preparation of Crystalline Laminaribiose from Curdlan Source: Semantic Scholar, originally from Journal of Fermentation Technology URL: [Link]

-

Title: The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose Source: PubMed, International Journal of Molecular Sciences URL: [Link]

-

Title: Laminarin acetyl esters: Synthesis, conformational analysis and anti-viral effects Source: PubMed, International Journal of Biological Macromolecules URL: [Link]

-

Title: Laminaribiose Source: Wikipedia URL: [Link]

- Title: US20210008098A1 - Acetylation of polysaccharides Source: Google Patents URL

-

Title: Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase Source: Université de Liège URL: [Link]

-

Title: Three semi-synthetic approaches to a set of curdlan sulfate polysaccharides with different sulfation patterns Source: Frontiers in Chemistry URL: [Link]

-

Title: Production of the Polysaccharide Curdlan by Agrobacterium species on Processing Coproducts and Plant Lignocellulosic Hydrolysates Source: MDPI, Fermentation URL: [Link]

-

Title: NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity Source: PubMed, Carbohydrate Research URL: [Link]

-

Title: Development of a Method for Determining the Amino Acid Composition of the Pharmaceutical Substance “Glatiramer Acetate” by NMR Spectroscopy Source: ResearchGate, Pharmaceutical Chemistry Journal URL: [Link]

Sources

- 1. laminaribiose suppliers USA [americanchemicalsuppliers.com]

- 2. Regioselective synthesis of curdlan derivatives [vtechworks.lib.vt.edu]

- 3. biosynth.com [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 22551-65-1|(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate|BLD Pharm [bldpharm.com]

- 6. biosynth.com [biosynth.com]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. Frontiers | Three semi-synthetic approaches to a set of curdlan sulfate polysaccharides with different sulfation patterns [frontiersin.org]

- 9. Enzymatic Preparation of Crystalline Laminaribiose from Curdlan | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]

- 13. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Power of the Acetyl Group: A Guide to the Biological Activity of Acetylated Disaccharides

An In-depth Technical Guide for Researchers

Abstract

The strategic modification of carbohydrates is a cornerstone of modern medicinal chemistry and drug development. Among these modifications, acetylation of disaccharides represents a powerful yet elegantly simple approach to modulate their physicochemical properties and unlock a wide spectrum of biological activities. By converting polar hydroxyl groups into less polar acetate esters, we can significantly enhance a molecule's lipophilicity, thereby improving its ability to cross cellular membranes and interact with intracellular targets. This guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of acetylated disaccharides. We will delve into their roles as anti-inflammatory, anticancer, immunomodulatory, and antiviral agents, elucidating the structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and therapeutic innovation.

Introduction: The Rationale for Acetylation in Disaccharide Drug Design

Unmodified disaccharides, while fundamental to many biological processes, often possess limited therapeutic potential due to their high polarity. This characteristic hinders their ability to passively diffuse across the lipid bilayers of cell membranes, restricting their access to the intracellular machinery where many diseases manifest. Acetylation systematically addresses this limitation.

The introduction of acetyl groups (–COCH₃) onto the hydroxyl moieties of a disaccharide has several profound effects:

-

Enhanced Lipophilicity: It converts the polar, hydrophilic sugar into a substance more soluble in organic environments, facilitating passage through cell membranes.[1]

-

Metabolic Masking: The acetyl groups act as temporary protecting groups. Once inside the cell, they can be cleaved by endogenous esterase enzymes, releasing the parent disaccharide to exert its biological effect. This "prodrug" strategy is a key principle in enhancing bioavailability.[2]

-

Structural and Conformational Changes: Acetylation can alter the three-dimensional structure of the disaccharide, potentially leading to novel or enhanced interactions with biological targets.[3][4]

These modifications transform simple sugars into sophisticated tools for therapeutic intervention, enabling a broad range of applications from cancer therapy to immune modulation.

Synthesis and Characterization: From Precursor to Purified Product

The synthesis of acetylated disaccharides is a critical first step in exploring their biological potential. The choice of method depends on the desired degree of acetylation and the specific disaccharide.

Common Acetylation Methodologies

Per-O-acetylation (full acetylation) is commonly achieved using acetic anhydride as the acetylating agent, often in the presence of a base or catalyst to drive the reaction.[1]

| Catalyst/Solvent | Typical Conditions | Advantages | Considerations |

| Pyridine | Acetic Anhydride, Room Temp | Effective, widely used | Toxic, unpleasant odor, can be slow |

| Sodium Acetate | Acetic Anhydride, Reflux | Inexpensive, common reagent | High temperatures can lead to side products |

| Zinc Chloride | Acetic Anhydride | Lewis acid catalyst, can be efficient | May require anhydrous conditions |

Table 1: Comparison of common catalysts for disaccharide acetylation.[1][5]

A more recent development involves mechanochemical mixing of solid reactants on a high-speed shaker, which offers advantages such as shorter reaction times, high conversion yields, and reduced pollution.[1]

Workflow: General Synthesis and Purification

The following diagram illustrates a typical workflow for producing and verifying an acetylated disaccharide. The causality is clear: starting with a pure disaccharide, a controlled chemical reaction introduces acetyl groups. This is followed by a multi-step purification process to isolate the desired product, which is then rigorously analyzed to confirm its structure and purity before it can be used in biological assays.

Sources

An In-depth Technical Guide to Laminaribiose Octaacetate: Natural Sources, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, and its peracetylated derivative, laminaribiose octaacetate, are molecules of significant interest in glycobiology and drug development.[1] This guide provides a comprehensive overview of the natural origins of laminaribiose, detailed methodologies for its isolation from biological sources, and robust protocols for the chemical synthesis of this compound. Furthermore, it delves into the analytical techniques for characterization and discusses the biological significance of these compounds, particularly their role as elicitors of plant defense mechanisms and their potential as prebiotics.[2][3] This document is intended to serve as a technical resource for researchers and professionals engaged in carbohydrate chemistry, natural product isolation, and the development of novel therapeutic agents.

Introduction: The Significance of Laminaribiose and its Octaacetate

Laminaribiose (3-O-β-D-glucopyranosyl-D-glucose) is a reducing disaccharide that serves as a fundamental structural unit of laminarin, a storage polysaccharide found in brown algae.[2][4] While laminaribiose itself has garnered attention for its potential as a prebiotic and its role in microbial metabolism, its acetylated form, this compound, offers distinct advantages in certain research and development contexts.[2] The acetylation of the hydroxyl groups enhances the molecule's lipophilicity, which can improve its solubility in organic solvents and potentially its bioavailability.

From a drug development perspective, the β-1,3-glucan structure is of particular interest. Laminarin and its oligosaccharides, including laminaribiose, have been shown to possess a range of biological activities, such as antitumor, antioxidant, anti-inflammatory, and immunomodulatory properties.[5][6][7][8][9] These activities are often linked to the interaction of β-glucans with specific receptors on immune cells.[8] Moreover, laminaribiose and related oligosaccharides act as elicitors, triggering defense responses in plants, a property that is being explored for agricultural applications to enhance crop resistance to pathogens.[3][10][11]

This guide will provide a detailed exploration of the pathways to obtaining this compound, from its natural origins to its chemical synthesis, equipping researchers with the knowledge to effectively isolate, synthesize, and characterize this valuable compound.

Natural Sources and Abundance

This compound itself is not typically found in nature; rather, its precursor, laminaribiose, is derived from the hydrolysis of the polysaccharide laminarin.[12]

Primary Natural Source: Brown Algae (Phaeophyceae)

The most abundant natural source of laminarin is brown algae, where it functions as a primary energy storage carbohydrate, analogous to starch in plants.[6][13] The content of laminarin in brown algae can be substantial, reaching up to 35% of the dry weight, though this varies significantly depending on the species, season, and environmental conditions.[5][13]

Table 1: Laminarin Content in Various Brown Algae Species

| Algal Species | Laminarin Content (% dry weight) |

| Laminaria digitata | High, can be a significant portion of dry weight |

| Saccharina latissima | Variable, can be a good source |

| Laminaria hyperborea | Significant quantities |

| Ascophyllum nodosum | Present, but content may be lower than in Laminaria species |

Note: The exact percentage can fluctuate based on seasonal and environmental factors. Generally, laminarin content is highest in the autumn and winter months.[5]

Other Potential Sources

While brown algae are the primary source, β-1,3-glucans are also found in other organisms, including:

-

Fungi: The cell walls of many fungi contain β-1,3-glucans.

-

Yeast: Yeast cell walls are a well-known source of β-glucans.

-

Bacteria: Some bacteria produce β-1,3-glucans like curdlan.[14]

However, for the purpose of isolating laminaribiose, brown algae remain the most practical and high-yielding natural source.

Isolation and Purification of Laminaribiose from Natural Sources

The isolation of laminaribiose from brown algae is a multi-step process that begins with the extraction of laminarin, followed by its hydrolysis to release the disaccharide, and finally, the purification of laminaribiose.

Extraction of Laminarin from Brown Algae

The extraction of laminarin is a critical first step, and various methods have been developed to optimize the yield and purity of the polysaccharide.

Diagram 1: General Workflow for Laminarin Extraction

Caption: Workflow for laminarin extraction from brown algae.

Detailed Protocol for Laminarin Extraction:

-

Pre-treatment of Algal Biomass:

-

Harvest fresh brown algae (e.g., Laminaria digitata).

-

Wash thoroughly with tap water to remove salt and debris.

-

Dry the algae at 60°C until a constant weight is achieved.

-

Grind the dried algae into a fine powder.

-

-

Extraction:

-

Suspend the algal powder in a dilute acid solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:20 (w/v).[15]

-

Stir the suspension at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[15] The acidic condition helps to hydrolyze the cell wall and release the laminarin.[16]

-

-

Purification of Laminarin:

-

Filter the mixture to remove the solid algal residue.

-

To the filtrate, add ethanol to a final concentration of 80% (v/v) to precipitate the laminarin.[17]

-

Allow the precipitation to occur overnight at 4°C.

-

Collect the precipitated laminarin by centrifugation.

-

Wash the laminarin pellet with ethanol and then dry it to obtain a crude laminarin powder.

-

Hydrolysis of Laminarin to Laminaribiose

Once laminarin is isolated, it must be hydrolyzed to break the β-1,3-glycosidic bonds and release laminaribiose. This can be achieved through either acidic or enzymatic hydrolysis.

Diagram 2: Hydrolysis of Laminarin

Caption: Methods for laminarin hydrolysis.

Protocol for Acid Hydrolysis:

-

Dissolve the purified laminarin in a dilute solution of sulfuric acid (e.g., 0.5 M H₂SO₄).

-

Heat the solution at 100°C for 1-2 hours. The reaction time should be carefully monitored to maximize the yield of laminaribiose while minimizing the complete hydrolysis to glucose.

-

Cool the reaction mixture and neutralize it with a base (e.g., BaCO₃).

-

Filter the solution to remove the precipitate (BaSO₄).

Protocol for Enzymatic Hydrolysis:

-

Dissolve the laminarin in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

Purification of Laminaribiose

The hydrolysate contains a mixture of glucose, laminaribiose, and other oligosaccharides. Purification is necessary to isolate the laminaribiose.

Protocol for Purification by Column Chromatography:

-

Concentrate the neutralized hydrolysate under reduced pressure.

-

Apply the concentrated sample to a charcoal-celite column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0% to 15% ethanol).

-

Collect fractions and analyze them by TLC to identify the fractions containing pure laminaribiose.

-

Pool the pure fractions and evaporate the solvent to obtain crystalline laminaribiose.

Chemical Synthesis of this compound

For applications requiring high purity or large quantities, chemical synthesis of this compound is a viable alternative to isolation from natural sources. The synthesis typically involves the acetylation of commercially available laminaribiose.

Diagram 3: Synthesis of this compound

Caption: Synthetic route to this compound.

Detailed Protocol for Acetylation of Laminaribiose:

-

Reaction Setup:

-

Dissolve laminaribiose in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the solution with stirring.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is no longer visible.

-

-

Work-up:

-

Pour the reaction mixture into ice-water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Analytical Characterization

The identity and purity of this compound must be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | A single spot with a specific Rf value. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation.[2] | Characteristic chemical shifts and coupling constants for the acetyl groups and the sugar backbone. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the mass of this compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups.[2] | Strong absorption bands for the ester carbonyl groups. |

Due to the complexity of saccharide analysis, a combination of these methods is recommended for unambiguous characterization.[20][21][22][23]

Biological Activities and Applications

The interest in laminaribiose and its derivatives stems from their diverse biological activities.

-

Plant Defense Elicitor: Laminarin and its oligosaccharides, including laminaribiose, are recognized by plants as pathogen-associated molecular patterns (PAMPs), leading to the activation of defense responses.[3][10][11] This can enhance the plant's resistance to a broad range of pathogens.[24][25]

-

Immunomodulatory Effects: As a β-glucan, laminarin can stimulate the immune system, and its smaller oligosaccharides may also possess immunomodulatory properties.[6][8]

-

Prebiotic Potential: Laminaribiose can be utilized by beneficial gut bacteria, suggesting its potential as a prebiotic to support gut health.[2]

-

Antitumor and Anti-apoptotic Activity: Studies have indicated that laminarin and its oligosaccharides may have antitumor and anti-apoptotic effects.[9]

Conclusion

This compound is a valuable compound for research in glycobiology, drug development, and agricultural science. While it is not naturally occurring, its precursor, laminaribiose, can be efficiently isolated from brown algae through a series of extraction and hydrolysis steps. Alternatively, high-purity this compound can be obtained through the chemical acetylation of laminaribiose. The biological activities associated with the β-1,3-glucan structure make these compounds promising candidates for further investigation and development. This guide provides the necessary technical information for researchers to confidently work with laminaribiose and its octaacetate derivative.

References

-

Kadam, S. U., Tiwari, B. K., & O'Donnell, C. P. (2015). Extraction, structure and biofunctional activities of laminarin from brown algae. International Journal of Food Science & Technology, 50(1), 24-31. [Link]

-

Zhang, Y., et al. (2019). The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. Biotechnology Journal, 14(4), e1800493. [Link]

-

Li, S., et al. (2024). Hybrid Computationally Guided Strategies for Engineering a Laminaribiose Phosphorylase to Facilitate the Industrial Production of Laminaribiose In Vitro. ACS Catalysis. [Link]

-

Wang, L. X., Sakairi, N., & Kuzuhara, H. (2008). Laminaribiose as the Starting Material: Facile Synthesis of β-(1→3)-Linked Gal-Gal Disaccharide Derivatives and Related Compounds. Journal of Carbohydrate Chemistry, 27(2), 115-130. [Link]

-

Taylor & Francis Online. (n.d.). Laminarin – Knowledge and References. [Link]

-

Wikipedia. (2023). Laminarin. [Link]

-

Kadam, S. U., Tiwari, B. K., & O'Donnell, C. P. (2015). Extraction, structure and biofunctional activities of laminarin from brown algae. International Journal of Food Science & Technology, 50(1), 24-31. [Link]

-

Laboratory Notes. (2025). Laminarin. [Link]

-

CliniSciences. (n.d.). Laminaribiose. [Link]

-

Müller, M., et al. (2017). Bienzymatic synthesis of laminaribiose from sucrose and glucose with sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) and reaction-integrated adsorption on zeolites. ResearchGate. [Link]

-

Wikipedia. (2023). Laminaribiose. [Link]

-

Bachli, P., & Percival, E. G. V. (1952). The Synthesis of Laminaribiose (3-β-D-Glucosyl D-Glucose) and Proof of its Identity with Laminaribiose isolated from Laminarin. Journal of the Chemical Society, 1243-1246. [Link]

-

Huang, H., et al. (2021). Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications. Foods, 10(11), 2587. [Link]

-

Abi, A., et al. (2018). Continuous enzymatic production and adsorption of laminaribiose in packed bed reactors. Engineering in Life Sciences, 18(11), 823-832. [Link]

-

ResearchGate. (n.d.). Scheme of different procedures used to isolate laminarin from dried Laminaria saccharina leaves. [Link]

-

Anno, K., et al. (1966). Isolation of Laminaribiose from Reversion Products of d-Glucose. Bioscience, Biotechnology, and Biochemistry, 30(2), 166-168. [Link]

-

NanoAxis LLC. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications. [Link]

-

MDPI. (2022). Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies. [Link]

-

Anno, K., et al. (1966). Isolation of Laminaribiose from Reversion Products of d-Glucose. Bioscience, Biotechnology, and Biochemistry, 30(2), 166-168. [Link]

-

Megazyme. (n.d.). Laminaribiose Oligosaccharide. [Link]

-

ResearchGate. (2025). How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. [Link]

-

Klarzynski, O., et al. (2000). Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco. Plant Physiology, 124(3), 1027-1038. [Link]

-

Liu, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry. [Link]

-

Fernandes, C., et al. (2020). Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides. Marine Drugs, 18(3), 168. [Link]

-

ResearchGate. (n.d.). Anti-apoptotic Activity of Laminarin Polysaccharides and their Enzymatically Hydrolyzed Oligosaccharides from Laminaria japonica. [Link]

-

MDPI. (2020). A New Promising Plant Defense Stimulator Derived from a By-Product of Agar Extraction from Gelidium sesquipedale. [Link]

-

Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. Critical Reviews in Analytical Chemistry, 48(3), 186-203. [Link]

-

ResearchGate. (n.d.). Manufacture of algal chemicals. III. Laboratory-scale isolation of laminarin from brown marine algae. [Link]

-

Immunomart. (n.d.). This compound. [Link]

-

Lee, C., et al. (2024). Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment. Applied Microbiology and Biotechnology, 108(1), 1-15. [Link]

-

ResearchGate. (n.d.). Disaccharides Determination: A Review of Analytical Methods. [Link]

-

Pham, A. T., et al. (2025). Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi. Phytopathology, 115(11), 1522-1530. [Link]

-

ResearchGate. (n.d.). Purification and Characterization of a Thermostable Laminarinase from Penicillium rolfsii c3-2(1) IBRL. [Link]

-

Kumar, A., et al. (2022). Efficiency of microbial bio-agents as elicitors in plant defense mechanism under biotic stress: A review. Archives of Microbiology, 204(4), 225. [Link]

-

Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804. [Link]

-

ResearchGate. (2020). Chapter 1 Chromatographic Techniques of Mono- and Disaccharides Analysis. [Link]

-

Food Safety Authority of Ireland. (n.d.). Analysis of Sugars. [Link]

Sources

- 1. This compound | NanoAxis LLC [nanoaxisllc.com]

- 2. Laminaribiose Clinisciences [clinisciences.com]

- 3. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laminarin - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laminaribiose - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 18. Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Disaccharides Determination: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Efficiency of microbial bio-agents as elicitors in plant defense mechanism under biotic stress: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of laminaribiose

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Laminaribiose

Introduction

Laminaribiose is a reducing disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, with the chemical structure 3-O-β-D-Glucopyranosyl-D-glucose.[1][2] It is a fundamental component of various natural polysaccharides, most notably laminarin, a storage glucan found in brown algae.[2][3] It is also present in the cell walls of various plants and fungi.[3][4] Initially explored as a simple hydrolyzate of natural polymers, laminaribiose has garnered significant attention from the scientific community. Its utility has expanded from being a simple carbohydrate to a molecule with diverse and valuable applications, including serving as a precursor for pharmaceutical building blocks, a potent plant germination agent, an antiseptic, and a promising prebiotic.[5][6]

This guide provides a comprehensive overview of laminaribiose, tracing its history from initial discovery to the sophisticated synthesis methodologies developed to meet growing demand. It will delve into the technical details of both chemical and enzymatic production routes, its physicochemical properties, and its multifaceted biological roles, offering valuable insights for researchers, scientists, and professionals in drug development and biotechnology.

Discovery and Early History

The history of laminaribiose is intrinsically linked to the study of laminarin, the primary storage polysaccharide of brown seaweeds like Laminaria digitata.[7][8] For many years, the disaccharide was primarily obtained through the hydrolysis or acetolysis of these naturally occurring polysaccharides.[1][9] Early research focused on breaking down complex β-glucans to elucidate their structure, which led to the isolation and characterization of their constituent building blocks. The identity of laminaribiose as 3-β-D-glucosyl D-glucose was definitively confirmed through chemical synthesis and comparison with the product isolated from natural laminarin, establishing a foundational understanding of this key disaccharide.[10]

Traditional production methods relied on the acid hydrolysis of natural sources like kelp or curdlan.[11] However, these approaches were often inefficient, suffering from low yields, high extraction and purification costs, and the generation of undesirable byproducts, which limited the availability of high-purity laminaribiose for research and commercial applications.[11] These challenges spurred the development of more controlled and efficient synthesis techniques.

Synthesis of Laminaribiose: From Chemical to Biological Routes

The demand for pure laminaribiose has driven innovation in its synthesis, moving from harsh chemical methods to highly specific and sustainable enzymatic processes.

Chemical Synthesis

The chemical synthesis of disaccharides like laminaribiose is a complex undertaking that requires precise control over stereochemistry and regioselectivity. The primary challenge lies in forming the specific β-1,3-glycosidic bond while preventing reactions at other hydroxyl groups on the glucose monomers. This necessitates a multi-step process involving the strategic use of protecting groups.

The general approach involves reacting a glycosyl donor (an activated glucose molecule) with a glycosyl acceptor (a partially protected glucose molecule with a free hydroxyl group at the C3 position).[12][13] Common donors include peracylated sugars, thioglycosides, or trichloroacetimidates, which are activated in the presence of a catalyst, often a Lewis acid.[12][14]

Causality in Experimental Design: The choice of protecting groups on the acceptor is critical. For instance, using bulky acetal groups can sterically hinder reactions at other positions, favoring the desired O-3 glycosylation.[14] The selection of the Lewis acid catalyst and reaction conditions (solvent, temperature) is also crucial, as these factors influence the reaction rate and the stereochemical outcome (whether an α or β linkage is formed).[13][14] While effective, chemical synthesis can be laborious, and the overall yield is often modest after the multiple protection, coupling, and deprotection steps.[11][15]

Enzymatic Synthesis

Enzymatic synthesis has emerged as a superior, "green" alternative to chemical methods, offering high specificity, milder reaction conditions, and potentially higher yields.[6][15] These biocatalytic approaches leverage the precise action of enzymes to form the β-1,3-glycosidic bond, circumventing the need for complex protection-group chemistry.

1. Phosphorylase-Based Systems: This is one of the most effective enzymatic strategies. It relies on the reversible action of phosphorylase enzymes, which catalyze the formation or cleavage of glycosidic bonds using inorganic phosphate.[16]

-

Bienzymatic System: A two-enzyme system can produce laminaribiose from inexpensive substrates like sucrose and glucose.[17] Sucrose phosphorylase (SP) first converts sucrose and phosphate into fructose and glucose-1-phosphate (G1P). Laminaribiose phosphorylase (LP) then uses this G1P to glycosylate a glucose molecule, forming laminaribiose.[17]

-

In Vitro Multi-Enzyme Cascade: A more advanced one-pot system has been designed for the high-yield synthesis of laminaribiose from maltodextrin and glucose.[4][5] This elegant cascade involves four thermophilic enzymes:

-

Isoamylase (IA): Debranches maltodextrin into linear malto-oligosaccharides.

-

α-Glucan Phosphorylase (αGP): Breaks down the malto-oligosaccharides using inorganic phosphate (Pi) to produce glucose-1-phosphate (α-D-Glc-1P).

-

Laminaribiose Phosphorylase (LBP): Transfers the glucose moiety from α-D-Glc-1P to a glucose acceptor molecule, forming laminaribiose.

-

4-α-Glucanotransferase (4GT): Recycles maltose, a byproduct of the αGP reaction, back into malto-oligosaccharides, which can re-enter the cycle. This recycling step is key to driving the equilibrium towards product formation and maximizing the yield based on the starting maltodextrin.[18]

-

Through optimization, this system can achieve a product yield of over 90% based on maltodextrin, representing a significant improvement in efficiency and cost-effectiveness.[5][6]

2. Glucanase-Based Hydrolysis: This method involves the controlled enzymatic breakdown of β-1,3-glucan polymers like curdlan or laminarin.[19] Specific endo-β-1,3-glucanases cleave the polysaccharide chains into smaller laminari-oligosaccharides, with laminaribiose being a primary product.[19][20] The degree of polymerization of the final products can be controlled by reaction time and enzyme concentration. This approach is particularly useful for producing a mixture of laminari-oligosaccharides for applications like prebiotic studies.[19]

Experimental Protocol: Enzymatic Synthesis of Laminaribiose

This protocol is a condensed representation of the multi-enzyme cascade method.[4][5]

Objective: To synthesize laminaribiose from maltodextrin and glucose in a one-pot reaction.

Materials:

-

Maltodextrin (4-7 dextrose equivalents)

-

D-Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Thermophilic enzymes: Isoamylase (IA), α-glucan phosphorylase (αGP), laminaribiose phosphorylase (LBP), 4-α-glucanotransferase (4GT)

-

Magnesium Chloride (MgCl₂)

-

Reaction vessel with temperature control

Methodology:

-

Maltodextrin Pre-treatment: Prepare a solution of 10 g/L maltodextrin in a suitable buffer (e.g., 5 mM sodium acetate, pH 5.5) containing 0.5 mM MgCl₂. Add IA and incubate at 85°C for 3 hours to debranch the polysaccharide.

-

Reaction Setup: In a new reaction vessel, combine the IA-treated maltodextrin solution, glucose (to a final concentration of 90 mM), and potassium phosphate buffer.

-

Enzyme Addition: Add the three cascade enzymes: αGP, LBP, and 4GT to the reaction mixture. Optimal concentrations are typically determined empirically (e.g., 1 U/mL for each).

-

Incubation: Maintain the reaction at the optimal temperature for the thermophilic enzymes (e.g., 70-80°C) with gentle agitation.

-

Monitoring and Termination: Monitor the reaction progress by taking aliquots at regular intervals and analyzing for laminaribiose concentration using HPLC. Once the reaction reaches completion (or the desired yield), terminate it by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

-

Purification: The final product can be purified from the reaction mixture using standard chromatographic techniques to remove residual substrates and salts.

Physicochemical Properties and Analytical Characterization

The accurate characterization of laminaribiose is essential for its use in research and commercial products. Its properties are well-defined, and several analytical techniques are employed for its identification and quantification.

| Property | Value / Description | Reference |

| IUPAC Name | 3-O-β-D-Glucopyranosyl-D-glucose | [1] |

| Chemical Formula | C₁₂H₂₂O₁₁ | [1] |

| Molar Mass | 342.30 g/mol | [1] |

| Appearance | White to light yellow amorphous solid | [2] |

| Glycosidic Bond | β-1,3 | [3][5] |

| Biological Source | Synthetic or from hydrolysis of laminarin | [2] |

| Storage Temp. | 2-8°C | [2] |

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying laminaribiose in a mixture. Using a specialized column (e.g., Bio-Rad HPX-87P) and a refractive index detector, it can effectively separate laminaribiose from glucose, fructose, and other oligosaccharides.[4][11]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor reaction progress and assess the purity of fractions. Specific spray reagents can be used to visualize the sugar spots.[11][19]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These powerful techniques are used for definitive structural elucidation, confirming the molecular weight and the precise connectivity and stereochemistry of the glycosidic linkage.[21]

Biological Significance and Applications

Laminaribiose and its parent oligosaccharides exhibit a range of biological activities, making them valuable in agriculture, human health, and biotechnology.

Plant Biology and Agriculture

Laminaribiose is recognized as a powerful agent for increasing pollen germination.[12][13] More significantly, as a component of the β-glucan polymer laminarin, it acts as a potent elicitor of plant defense mechanisms.[22] When recognized by plant cell receptors, it can trigger a defense response, priming the plant to better resist infections from a broad range of pathogens, including fungi and bacteria.[23][24] This has led to its development as a natural and eco-friendly biostimulant to enhance crop resilience and reduce the need for chemical fungicides.[22][25]

Human Health and Nutrition: A Potential Prebiotic

A key area of interest is the role of laminaribiose as a prebiotic. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon.

-

Digestive Resistance: Laminari-oligosaccharides, including laminaribiose, are resistant to hydrolysis by human digestive enzymes like α-amylase and artificial gastric juice.[19] This allows them to pass through the upper gastrointestinal tract intact and reach the colon.

-

Selective Fermentation: In the colon, laminaribiose serves as a preferred carbon source for probiotic bacteria such as Lactobacillus and Bifidobacterium species.[19][21] Studies have shown that laminari-oligosaccharides can significantly increase the population of these beneficial microbes while not promoting the growth of pathogenic bacteria like E. coli.[19][26]

This selective fermentation can lead to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health, and supports a healthy gut microbiota composition.[2]

Pharmaceutical and Biotechnological Applications

Laminaribiose serves as a valuable molecule in several industrial and research contexts:

-

Pharmaceutical Precursor: It is cited as a precursor for building blocks used in the pharmaceutical industry.[5][18]

-

Biochemical Research: It is used as a specific substrate for the discovery and characterization of carbohydrate-active enzymes, such as β-glucosidases and phosphorylases.[3][27]

-

Gene Expression Systems: In biotechnology, it can act as an inducer for regulatable gene expression systems in specific microorganisms, such as Clostridium thermocellum, providing a tool for controlling protein production.[18]

-

Antiseptic Properties: Laminaribiose has been noted for its antiseptic capabilities, adding to its range of functional properties.[1][4]

Conclusion

Laminaribiose has transitioned from a mere structural component of algal polysaccharides to a high-value functional disaccharide. Its journey of discovery, initially tied to the deconstruction of natural polymers, has culminated in the design of sophisticated and highly efficient enzymatic synthesis cascades. These technological advancements have made high-purity laminaribiose more accessible, unlocking its potential across diverse fields. Its demonstrated roles as a plant defense elicitor, a promising prebiotic for gut health, and a versatile tool in biotechnology underscore its scientific and commercial importance. As research continues, the applications for this simple sugar are poised to expand, cementing its place as a key molecule in the development of sustainable agricultural solutions, functional foods, and novel bioprocesses.

References

-

The in vitro enzymatic biosystem for laminaribiose production from maltodextrin and glucose. The enzymes are abbreviated as follows - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Sun, Z., et al. (2019). The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. Biotechnology Journal, 14(3), e1800493. [Link]

-

Jamois, F., et al. (2008). How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. The Open Glycoscience Journal. [Link]

-

How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. (2008). Bentham Open. [Link]

-

The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. (2018). Semantic Scholar. [Link]

-

Laminaribiose. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

(PDF) The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. (2018). ResearchGate. [Link]

-

(PDF) How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. (2008). ResearchGate. [Link]

-

Bienzymatic synthesis of laminaribiose from sucrose and glucose with... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Linares-Pastén, J. A., et al. (2021). Recent advances in enzymatic synthesis of β-glucan and cellulose. Carbohydrate Research, 507, 108380. [Link]

-

Badal, S., et al. (2020). In vitro prebiotic potential, digestibility and biocompatibility properties of laminari-oligosaccharides produced from curdlan by β-1,3-endoglucanase from Clostridium thermocellum. 3 Biotech, 10(6), 269. [Link]

-

Peat, S., et al. (1952). The synthesis of laminaribiose (3-β-D-glucosyl D-glucose) and proof of its identity with laminaribiose isolated from laminarin. Journal of the Chemical Society (Resumed), 1088. [Link]

-

Becker, S., et al. (2020). Laminarin is a major molecule in the marine carbon cycle. Proceedings of the National Academy of Sciences, 117(12), 6599-6607. [Link]

-

Laminaribiose phosphorylase. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

-

Han, J., et al. (2020). Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides. Marine Drugs, 18(11), 548. [Link]

-

Laminaribiose. (2024). Alchetron. [Link]

-

Structure, Classification, and Functions of Carbohydrates. (n.d.). LND College, Motihari. Retrieved January 16, 2026, from [Link]

-

Plant defences stimulation: Laminarin, a natural compound for the plant protection. (2010). CABI Digital Library. [Link]

-

Kim, D. Y., et al. (2024). Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment. Frontiers in Microbiology, 15, 1384073. [Link]

-

Prebiotics Activity of Laminaran Derived from Sargassum Crassifolium. (2016). Research Journal of Life Science. [Link]

-

Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides. (2022). National Institutes of Health. [Link]

-

Tziros, G. T., et al. (2021). Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive. Plants, 10(2), 395. [Link]

-

Kahlon, P. S., et al. (2023). Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense. Journal of Experimental Botany, 74(10), 3240-3253. [Link]

-

Laminarin and rhizobacteria (Paenibacillus alvei T22) elicit metabolic reprogramming of wheat seedlings... (2024). ResearchGate. [Link]

-

Eiamphungporn, W., et al. (2015). novel Vibrio beta-glucosidase (LamN) that hydrolyzes the algal storage polysaccharide laminarin. FEMS Microbiology Ecology, 91(10), fiv100. [Link]

-

Laminaribiose Oligosaccharide. (n.d.). Megazyme. Retrieved January 16, 2026, from [Link]

-

Venardou, B., et al. (2023). In Vitro Evaluation of Brown Seaweed Laminaria spp. as a Source of Antibacterial and Prebiotic Extracts That Could Modulate the Gastrointestinal Microbiota of Weaned Pigs. Antibiotics, 12(3), 469. [Link]

Sources

- 1. Laminaribiose - Wikipedia [en.wikipedia.org]

- 2. Laminaribiose, 34980-39-7, SMB01403, High-Purity, Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. | Semantic Scholar [semanticscholar.org]

- 7. Laminarin is a major molecule in the marine carbon cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alchetron.com [alchetron.com]

- 10. 224. The synthesis of laminaribiose (3-β-D-glucosyl D-glucose) and proof of its identity with laminaribiose isolated from laminarin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. How to Improve Chemical Synthesis of Laminaribiose on a Large Scale [benthamopenarchives.com]

- 13. benthamopen.com [benthamopen.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro prebiotic potential, digestibility and biocompatibility properties of laminari-oligosaccharides produced from curdlan by β-1,3-endoglucanase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preparation and Structure Characterization of High-Value Laminaria digitata Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Laminarin Induces Defense Responses and Efficiently Controls Olive Leaf Spot Disease in Olive - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. rjls.ub.ac.id [rjls.ub.ac.id]

- 27. academic.oup.com [academic.oup.com]

Harnessing the Potential of Laminaribiose Derivatives in Modern Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Synthesis, Application, and Future Prospects

Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, serves as the fundamental repeating unit of laminarin, a storage polysaccharide found in brown algae.[1][2] While native laminaribiose has intrinsic biological activities, its true potential in research and drug development is unlocked through chemical and enzymatic derivatization. These modifications yield novel compounds with tailored properties, transforming a simple sugar into a sophisticated tool for immunological studies, targeted drug delivery, and microbiome modulation.

This guide provides an in-depth exploration of the synthesis and application of laminaribiose derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind experimental designs, offering field-proven insights to empower your research.

Part 1: The Foundation - Synthesis of Laminaribiose Derivatives

The journey from a basic disaccharide to a functional research tool begins with synthesis. The choice between chemical and enzymatic routes is a critical decision dictated by the desired end-product, scale, and required specificity.

Chemical Synthesis: Precision and Novelty

Chemical synthesis offers unparalleled flexibility for creating novel structures not found in nature. Methods often start with peracylated laminaribiose, which protects the hydroxyl groups, allowing for regioselective modifications.

Key chemical derivatization strategies include:

-

Thio-analogs: Replacing the glycosidic oxygen with sulfur creates thioglycosides.[3] This modification is crucial for research applications as the thio-linkage is resistant to enzymatic cleavage by glycosidases. This stability allows researchers to study carbohydrate-protein interactions (e.g., binding to lectin receptors) without the compound being metabolized by the cell, ensuring that the observed effects are due to binding alone.

-